
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile is an organic compound with a unique structure that includes a chloro group, a hydroxy group, a methylene group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable aldehyde with a nitrile compound under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions used.
Reduction: The major product is an amine.
Substitution: The major products are the substituted derivatives of the original compound.
Applications De Recherche Scientifique
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile: shares structural similarities with other compounds that contain chloro, hydroxy, methylene, and phenyl groups.
Nonbenzodiazepines: These compounds, such as zolpidem and zaleplon, have similar pharmacological effects but different chemical structures.
AIE Luminogens: Compounds like Oxa-p TPE and Oxa-m TPE, which contain tetraphenylethene and oxadiazole units, have similar applications in materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1219452-64-8 |
|---|---|
Formule moléculaire |
C12H10ClNO |
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
(Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C12H10ClNO/c1-9(8-14)12(15)7-11(13)10-5-3-2-4-6-10/h2-7,12,15H,1H2/b11-7- |
Clé InChI |
IHUSZXDIWZGVAB-XFFZJAGNSA-N |
SMILES isomérique |
C=C(C#N)C(/C=C(/C1=CC=CC=C1)\Cl)O |
SMILES canonique |
C=C(C#N)C(C=C(C1=CC=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


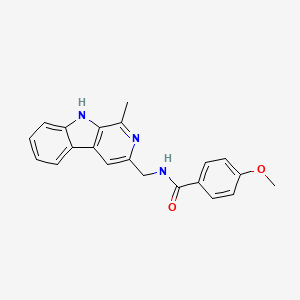
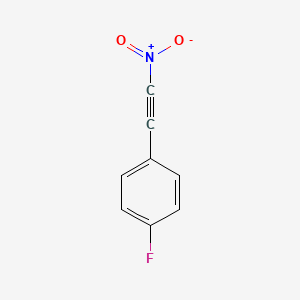
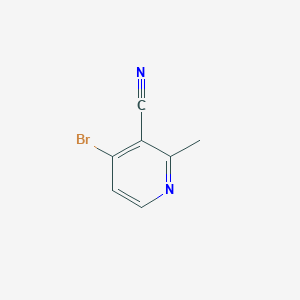


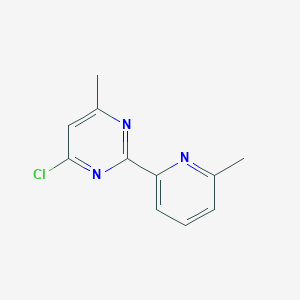
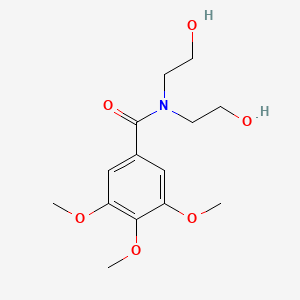
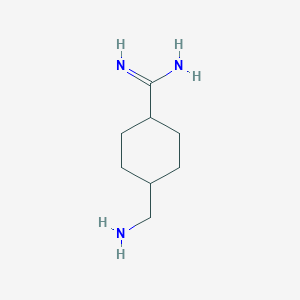
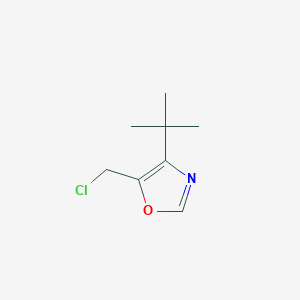

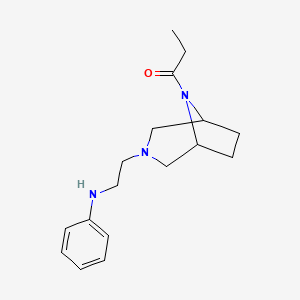
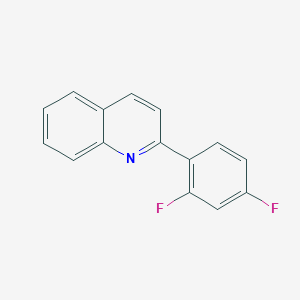
![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
